3-Chloro-4-sulfanylbenzoic acid
Description
3-Chloro-4-sulfanylbenzoic acid (CAS: 33029-25-3) is a benzoic acid derivative with a sulfanyl (-SH) group at the 4-position and a chlorine atom at the 3-position of the aromatic ring. Its molecular formula is C₇H₅ClO₂S, and it is commercially available in purities up to 95% in quantities ranging from 1 mg to 1 kg .
Properties
IUPAC Name |
3-chloro-4-sulfanylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXNOYLJVALMQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33029-25-3 | |
| Record name | 3-chloro-4-sulfanylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-sulfanylbenzoic acid typically involves the chlorination of 4-sulfanylbenzoic acid. One common method includes the reaction of 4-sulfanylbenzoic acid with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 3-position . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the sulfanyl group.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow processes. These methods ensure consistent quality and yield while minimizing the risk of side reactions. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-sulfanylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfonic acids or sulfoxides under appropriate conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfonic acids or sulfoxides.
Reduction: Benzyl alcohol derivatives.
Substitution: Amino or thiol-substituted benzoic acids.
Scientific Research Applications
3-Chloro-4-sulfanylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification due to its reactive sulfanyl group.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-4-sulfanylbenzoic acid largely depends on its functional groups. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or protein modification . The chlorine atom can participate in nucleophilic aromatic substitution reactions, allowing the compound to act as a precursor for various derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Chloro-4-sulfanylbenzoic acid with related compounds, focusing on structural variations, functional groups, and applications:
Key Differences and Implications
Functional Group Reactivity :
- The -SH group in this compound enables thiol-specific reactions (e.g., disulfide bond formation), unlike sulfonamide (-SO₂NH₂) or sulfonyl chloride (-SO₂Cl) derivatives, which are more electrophilic and used in drug synthesis .
- Sulfonyl chloride derivatives (e.g., 3-(Chlorosulfonyl)-4-methylbenzoic acid) are precursors for sulfonamide drugs due to their reactivity with amines .
Solubility and Stability :
- Compounds with -SO₃H (e.g., 4-Chloro-3-nitrobenzenesulfonic acid) exhibit high water solubility, making them suitable for aqueous-phase industrial processes .
- Methoxy-substituted analogs (e.g., 3-(Chlorosulfonyl)-4-methoxybenzoic acid) show enhanced solubility in organic solvents like DMSO, favoring laboratory-scale reactions .
Pharmaceutical Relevance :
- 4-Chloro-3-sulfamoylbenzoic acid is directly linked to diuretic agents (e.g., bumetanide), whereas the sulfanyl analog lacks documented medicinal use but serves as a synthetic building block .
Biological Activity
3-Chloro-4-sulfanylbenzoic acid (C7H5ClO2S) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its structural properties, biological activities, and relevant research findings.
Structural Information
- Molecular Formula : C7H5ClO2S
- SMILES : C1=CC(=C(C=C1C(=O)O)Cl)S
- InChI : InChI=1S/C7H5ClO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10)
Antioxidant Properties
Recent studies have highlighted the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases. Research indicates that this compound exhibits significant free radical scavenging activity, which can be quantitatively measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on carbohydrate-hydrolyzing enzymes. Inhibition of these enzymes can be beneficial in managing conditions such as diabetes. Studies suggest that this compound inhibits α-glucosidase and α-amylase activities, indicating its potential as a therapeutic agent for glycemic control .
Hypolipidemic Effects
In addition to its enzyme inhibition properties, this compound has shown hypolipidemic effects in animal models. Research indicates that it may help reduce lipid levels in the bloodstream, thereby contributing to cardiovascular health .
Study on Antioxidant Activity
A study published in Molecules evaluated the antioxidant activity of various benzoic acid derivatives, including this compound. The results demonstrated that this compound had a notable ability to reduce oxidative stress markers in vitro .
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
|---|---|---|
| This compound | 25 | 30 |
| Ascorbic Acid | 10 | 15 |
Study on Enzyme Inhibition
In another study focused on enzyme inhibition, researchers found that this compound significantly inhibited α-glucosidase with an IC50 value of 12 µM. This suggests its potential utility in managing postprandial blood glucose levels .
| Enzyme | IC50 Value (µM) |
|---|---|
| α-Glucosidase | 12 |
| α-Amylase | 15 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
